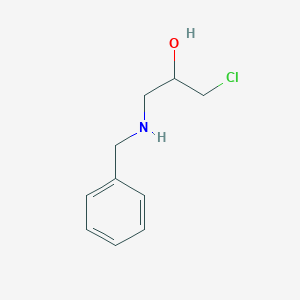

1-(Benzylamino)-3-chloropropan-2-ol

Übersicht

Beschreibung

1-(Benzylamino)-3-chloropropan-2-ol, also known as benzylamine chlorohydrate, is a chemical compound with the molecular formula C9H13NOCl. This compound is commonly used in scientific research due to its unique properties and potential applications. In

Wissenschaftliche Forschungsanwendungen

Precursor for Potential β-Blocker Drugs

1-(Benzylamino)-3-chloropropan-2-ol has been utilized in the preparation of β-aminoalcohols, which are drugs with potential β-blocker activity. This compound has been prepared with high enantiomeric excesses, making it a valuable precursor for synthesizing optically active molecules, including those with potential β-blocker activity (Nunno et al., 2000).

Synthesis and ICAM-1 Inhibitory Activity

The synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols through the epoxide ring opening of (±)-epichlorohydrin has been achieved. These compounds have been evaluated for their inhibition of tumor necrosis factor-α induced expression of intercellular adhesion molecule-1 (ICAM-1), a factor in inflammation modulation. One of the synthesized compounds showed significant inhibitory activity (Gupta et al., 2011).

Resolving Agent for Optically Active Compounds

(S)-(+)-2-(N-benzylamino)butan-1-ol, a derivative of this compound, has been synthesized and used as a resolving agent. This compound is important for preparing optically active, cyclopropanecarboxylic acids, demonstrating its significance in chiral chemistry (Hegedüs et al., 2015).

Antimicrobial Activity

3-Arylamino-1-chloropropan-2-ols, which can be derived from this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant anti-fungal and antibacterial activities against various pathogenic strains, highlighting their potential in antimicrobial research (Prasad et al., 2008).

Conformational Analysis

Studies on the molecular structures of similar compounds like 3-chloropropan-1-ol, a relative of this compound, have been conducted. These studies involve conformational analysis through electron diffraction and molecular orbital calculations, contributing to a better understanding of the molecular structure of these compounds (Richardson & Hedberg, 1997).

Novel Syntheses in Organic Chemistry

Several studies focus on novel synthesis methods involving compounds related to this compound. These include the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, which are amide isosteres of natural lipids, and various other derivatives. These syntheses contribute to advancements in organic chemistry and the development of new compounds with potential biological activity (Mergen et al., 1991).

Positive Inotropic Agents

This compound derivatives have been synthesized and evaluated for their positive inotropic activities. These studies are significant for developing new therapeutic agents for heart-related conditions (Li et al., 2009).

Wirkmechanismus

Target of Action

It is structurally similar to benzylamine , which is known to interact with trypsin-1 and trypsin-2 in humans . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

Benzylamine acts by binding to its target enzymes and modulating their activity . The specific changes resulting from this interaction would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given its potential interaction with trypsin-1 and trypsin-2 , it may influence protein digestion and other processes regulated by these enzymes.

Result of Action

A structurally similar compound, o,o′-diisopropyl (3-(l-1-(benzylamino)-1-oxo-3- phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, has shown good curative activity against the tobacco mosaic virus (tmv) in vivo . This suggests that 1-(Benzylamino)-3-chloropropan-2-ol may also have potential antiviral properties.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997033 | |

| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75605-52-6 | |

| Record name | Benzyl-(1-amino-3-chloro-2-propanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075605526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)

![N-tert-butyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1208897.png)